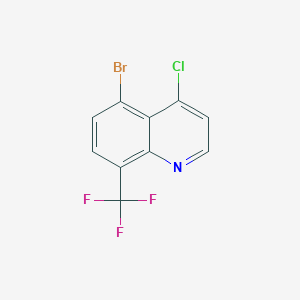

5-Bromo-4-chloro-8-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Bromo-4-chloro-8-(trifluoromethyl)quinoline” is a quinoline derivative . Quinoline derivatives are often used as intermediates in the synthesis of various compounds .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of intermediate compounds . For example, “8-Bromo-5-(trifluoromethyl)quinoline” can be synthesized from “2-Bromo-5-(trifluoromethyl)aniline” and Glycerol .Molecular Structure Analysis

The molecular formula of “this compound” is C10H5BrF3N . The average mass is 276.053 Da and the monoisotopic mass is 274.955750 Da .Chemical Reactions Analysis

In a study, it was found that 4-chloro,8-(trifluoromethyl)quinoline (a similar compound) acts as a good inhibitor in 1 M HCl for mild steel corrosion at 303 K . As the temperature increases, the inhibition efficiency decreases .Physical And Chemical Properties Analysis

The average mass of “this compound” is 276.053 Da and the monoisotopic mass is 274.955750 Da . Other physical and chemical properties such as boiling point, melting point, and density are not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

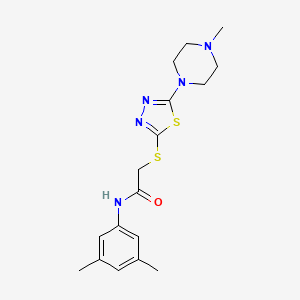

5-Bromo-4-chloro-8-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, derivatives synthesized from intermediates such as 6-bromo-2-chloro-quinolin-3-yl)-methanol and methanesulfonic acid have shown promising antimicrobial and antimalarial activities against various microorganisms and P. falciparum (Parthasaradhi et al., 2015).

Synthesis of Halogen-Substituted Quinolines

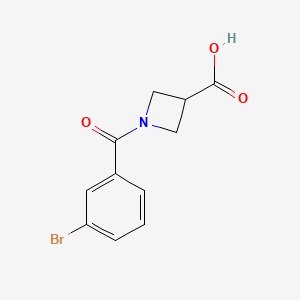

General methods for the synthesis of 4-chloro- or 4-bromo-substituted quinolines have been developed. These methods involve the addition of hydrogen halides to vic-amino(3-oxoalk-1-ynyl)arenes under mild conditions, followed by intramolecular cyclization, allowing for the synthesis of quinoline moieties of polycyclic compounds (Shvartsberg & Kolodina, 2008).

Antitumor Activities

The antitumor activities of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have been explored, revealing that some compounds exhibited significant inhibition of cancer cell growth, suggesting potential therapeutic applications (El-Agrody et al., 2012).

Fluorescent Reagent Synthesis

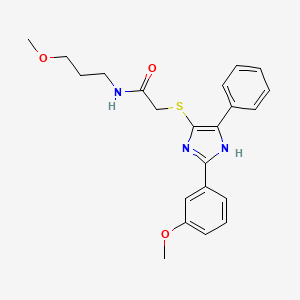

A new fluorescent reagent, combining 8-aminoquinoline with the triazene group, has been synthesized for the determination of trace Cu2+ ions in food samples, demonstrating the versatile applications of this compound derivatives in analytical chemistry (Hui-ping, 2010).

Electrocatalytic and Photocatalytic Properties

Octamolybdate complexes constructed from quinoline derivatives have shown promising electrocatalytic activities for the reduction of inorganic compounds and oxidation of ascorbic acid, along with photocatalytic properties for degrading organic dyes, highlighting their potential in environmental remediation and sensor applications (Li et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-8-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)9-8(6)7(12)3-4-16-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFWRXNSKUIVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=NC2=C1C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-benzoylbenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2724628.png)

![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)

![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2724634.png)

![N-[(4-Methoxyphenyl)methyl]-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2724635.png)

![(3S,4R)-4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2724642.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724643.png)